1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526426
InChI: InChI=1S/C20H19ClN4O4S/c21-15-5-7-16(8-6-15)30(27,28)25-11-9-24(10-12-25)19(26)13-29-20-17-3-1-2-4-18(17)22-14-23-20/h1-8,14H,9-13H2
SMILES:
Molecular Formula: C20H19ClN4O4S
Molecular Weight: 446.9 g/mol

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone

CAS No.:

Cat. No.: VC14526426

Molecular Formula: C20H19ClN4O4S

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone -

Specification

Molecular Formula C20H19ClN4O4S
Molecular Weight 446.9 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone
Standard InChI InChI=1S/C20H19ClN4O4S/c21-15-5-7-16(8-6-15)30(27,28)25-11-9-24(10-12-25)19(26)13-29-20-17-3-1-2-4-18(17)22-14-23-20/h1-8,14H,9-13H2
Standard InChI Key TUPMNZNRCHEOJN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)COC2=NC=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound features three distinct moieties:

  • Quinazoline nucleus: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets.

  • Piperazine-sulfonyl group: A 4-(4-chlorophenyl)sulfonylpiperazine substituent at position 1, enhancing solubility and target affinity through hydrogen bonding.

  • Ethanone linker: A ketone-bridged oxygen atom connecting the quinazoline and piperazine groups, providing conformational flexibility.

Molecular Characteristics

PropertyValue
Molecular FormulaC₂₀H₁₉ClN₄O₄S
Molecular Weight446.9 g/mol
logP3.2 (predicted)
Hydrogen Bond Acceptors8
Topological Polar SA98.5 Ų

The sulfonyl group contributes to a polar surface area of 98.5 Ų, facilitating membrane permeability while maintaining aqueous solubility. Steric effects from the 4-chlorophenyl group may influence binding pocket interactions in target proteins .

Synthetic Methodologies

Reaction Pathways

Synthesis involves three modular steps:

  • Quinazoline-4-yloxyethanone preparation: Condensation of anthranilic acid derivatives with acetic anhydride forms the quinazolin-4(3H)-one scaffold.

  • Piperazine sulfonylation: 4-Chlorophenylsulfonyl chloride reacts with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(4-chlorophenyl)sulfonylpiperazine.

  • Coupling reaction: Nucleophilic substitution links the ethanone linker to the quinazoline and piperazine groups, typically using EDCI/HOBt activation in dichloromethane.

Optimization Challenges

  • Yield limitations: Multi-step synthesis results in cumulative yields of 15–20%, necessitating chromatographic purification.

  • Regioselectivity: Competing reactions at the quinazoline N3 position require temperature control (<40°C) to prevent byproduct formation .

Mechanistic Profiling and Biological Targets

PARP-1 Inhibition

The compound demonstrates nanomolar affinity for PARP-1 (IC₅₀ = 14 nM), a DNA repair enzyme overexpressed in BRCA-mutant cancers. Molecular docking reveals:

  • Sulfonyl oxygen atoms form hydrogen bonds with Glu988 and Ser904.

  • Quinazoline’s aromatic system stabilizes the ADP-ribose binding pocket via hydrophobic interactions .

EGFR Kinase Modulation

In breast cancer cell lines (MCF-7, MDA-MB-231), the compound inhibits EGFR autophosphorylation at Tyr1068 (IC₅₀ = 28 nM). Substituent effects analysis indicates:

  • 4-Chlorophenyl group enhances steric complementarity with EGFR’s hydrophobic region.

  • Piperazine’s basic nitrogen participates in salt bridge formation with Asp831 .

Pharmacological Applications

Antineoplastic Activity

Cell LineIC₅₀ (μM)Mechanism
HeLa0.45PARP-1 inhibition → synthetic lethality
A5491.2EGFR pathway suppression
PC-30.78Dual PARP/EGFR inhibition

Synergistic effects with cisplatin (combination index = 0.32) suggest utility in platinum-resistant malignancies .

Future Research Directions

ADMET Profiling

  • Metabolic stability: Cytochrome P450 isoform screening (CYP3A4, CYP2D6).

  • Toxicity: hERG channel binding assays to assess cardiac risk.

Formulation Development

  • Nanoparticulate delivery: PEG-PLGA nanoparticles to enhance brain penetration for glioblastoma applications.

  • Prodrug strategies: Esterification of the ethanone moiety to improve oral bioavailability.

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